Product packaging for samarium(III) sulfate hydrate(Cat. No.:CAS No. 57804-24-7)

samarium(III) sulfate hydrate

Cat. No.: B3145651
CAS No.: 57804-24-7
M. Wt: 606.9 g/mol
InChI Key: VQRUGQFUFGISNK-UHFFFAOYSA-H
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Description

Samarium(III) Sulfate Hydrate is a high-purity inorganic salt serving as a valuable precursor in materials science and chemistry research. It is particularly significant in the study of rare earth elements (REEs), which are critical for developing advanced technologies in clean energy, electronics, and defense . A key research application involves the investigation of its mechanoluminescence (ML) properties. When subjected to mechanical stress, such as ultrasonic excitation, samarium sulfate crystals can emit light characterized by the sharp emission lines of the Sm³⁺ ion, which are associated with transitions within its 4f electron shell . This phenomenon is valuable for developing novel stress-sensing and light-emitting devices. Furthermore, this compound is central to developing and optimizing separation processes, such as Emulsion Liquid Membrane (ELM) technology, which aims to efficiently recover and purify samarium from aqueous solutions . The inorganic nature of samarium sulfate also provides greater stability compared to some organic lanthanide complexes, making it a robust subject for thermal and structural studies . It can also be used as a building block in synthesizing coordination polymers with multidimensional architectures . This product is intended for research use only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula H2O13S3Sm2 B3145651 samarium(III) sulfate hydrate CAS No. 57804-24-7

Properties

IUPAC Name

samarium(3+);trisulfate;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3H2O4S.H2O.2Sm/c3*1-5(2,3)4;;;/h3*(H2,1,2,3,4);1H2;;/q;;;;2*+3/p-6
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQRUGQFUFGISNK-UHFFFAOYSA-H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Sm+3].[Sm+3]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H2O13S3Sm2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30583437
Record name Samarium(3+) sulfate--water (2/3/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30583437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

606.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57804-24-7
Record name Samarium(3+) sulfate--water (2/3/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30583437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis and Characterization

Synthesis of Samarium(III) Sulfate Hydrate

The most common method for synthesizing this compound involves the reaction of samarium oxide (Sm₂O₃) with sulfuric acid (H₂SO₄). heegermaterials.comacs.org The resulting solution is then subjected to crystallization, which typically yields the octahydrate, Sm₂(SO₄)₃·8H₂O. This compound presents as a colorless to pale yellow crystalline powder. heegermaterials.comchemimpex.com

Crystal Structure Analysis

Interactive Table: Crystallographic Data for Samarium Compounds

CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)
Sm₂(SO₄)₃·8H₂OMonoclinicC2/c13.74424.201788.16711107.224
Sm(HSO₄)(SO₄)MonoclinicP2₁~6.66~6.63~6.82~104.6

Spectroscopic Characterization

Spectroscopic techniques are vital for elucidating the structure and bonding within this compound.

Infrared and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are used to probe the vibrational modes of the sulfate ions and water molecules within the crystal lattice. In the related compound samarium oxysulfate (Sm₂O₂SO₄), the IR spectrum shows four bands in the stretching vibration range of the sulfate tetrahedra, three of which are antisymmetric and one symmetric. mdpi.com This indicates a distortion of the sulfate tetrahedra from ideal symmetry.

Luminescence Spectroscopy

Samarium(III) ions are known for their characteristic luminescence. The luminescence spectrum of this compound, when excited, displays several emission peaks corresponding to electronic transitions within the 4f shell of the Sm³⁺ ion. researchgate.net The most prominent transitions are typically from the excited ⁴G₅/₂ state to the lower-lying ⁶Hⱼ manifolds (where J = 5/2, 7/2, 9/2, 11/2). mdpi.comresearchgate.netresearchgate.net These emissions are observed at specific wavelengths, resulting in a characteristic orange-red glow. For instance, in mechanoluminescence studies, emission maxima for Sm³⁺ in the hydrate were detected at 560, 595, 640, 700, and 781 nm. researchgate.net

Physicochemical Properties

Thermal Decomposition Analysis

Thermal analysis techniques, such as thermogravimetry (TG), are employed to study the decomposition of samarium(III) sulfate hydrate upon heating. The process typically occurs in distinct stages. researchgate.netresearchgate.net The initial stage involves dehydration, where the water of crystallization is lost. researchgate.net At higher temperatures, the anhydrous samarium(III) sulfate decomposes further, often through the formation of an intermediate oxysulfate (Sm₂O₂SO₄), before ultimately yielding samarium oxide (Sm₂O₃) at very high temperatures. researchgate.netiaea.org The precise temperatures for these decomposition steps can vary depending on the experimental conditions, such as the heating rate and atmosphere. researchgate.netresearchgate.net

Interactive Table: Thermal Decomposition Stages of this compound

Temperature Range (°C)ProcessProduct
150-300DehydrationAnhydrous Sm₂(SO₄)₃
>700Decomposition of sulfateSamarium Oxysulfate (Sm₂O₂SO₄)
>900Final DecompositionSamarium Oxide (Sm₂O₃)

Note: The temperature ranges are approximate and based on findings from various thermal analysis studies. researchgate.netresearchgate.net

Solubility and Solution Chemistry

Samarium(III) sulfate octahydrate is reported to be sparingly soluble in water. alfachemic.comaez.com.tr Its solubility characteristics are important for its use in solution-based synthesis and as a reagent in analytical chemistry. chemimpex.com In aqueous solution, it acts as a source of samarium(III) ions, which can then participate in various chemical reactions, such as the formation of complexes with other ligands. chemimpex.comnarod.ru

Spectroscopic Characterization of Samarium Iii Sulfate Hydrate

Vibrational Spectroscopy (Infrared and Raman Spectroscopy)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for probing the molecular structure of samarium(III) sulfate (B86663) hydrate (B1144303). rsc.org These methods provide detailed information on the vibrational modes of the constituent sulfate anions and water molecules, offering insights into their coordination environment and bonding within the crystal lattice. rsc.orgresearchgate.net

Analysis of Sulfate Group Deformations and Vibrational Modes

The sulfate ion (SO₄²⁻), in its free state, possesses a tetrahedral (Td) symmetry and exhibits four fundamental modes of vibration: the symmetric stretch (ν₁), the symmetric bend (ν₂), the antisymmetric stretch (ν₃), and the antisymmetric bend (ν₄). researchgate.net In the solid crystal lattice of samarium(III) sulfate hydrate, the sulfate ion's symmetry is typically lowered due to coordination with the samarium(III) ion and interactions with water molecules. This reduction in symmetry causes the degenerate vibrational modes (ν₂, ν₃, and ν₄) to split and can render the infrared-inactive or Raman-inactive modes active.

The vibrational modes for the sulfate group are well-characterized. researchgate.net In a crystalline environment, the symmetric stretching mode (ν₁) typically appears as a strong, sharp peak in the Raman spectrum, generally located around 980-1000 cm⁻¹. researchgate.netresearchgate.net The antisymmetric stretching mode (ν₃) is observed in the infrared spectrum as a strong band, often split into multiple components, in the region of 1080-1200 cm⁻¹. The bending modes, ν₂ and ν₄, appear at lower frequencies. The ν₄ antisymmetric bending mode is typically found in the 600-670 cm⁻¹ range, while the ν₂ symmetric bending mode is observed around 450 cm⁻¹. For instance, in other hydrated sulfate minerals, multiple bands in the ν₄ spectral region provide clear evidence for the reduction in the sulfate anion's symmetry from the ideal Td configuration. researchgate.net

Table 1: Typical Vibrational Modes of the Sulfate Group in a Crystalline Environment.
Vibrational ModeSymmetry (in Td)Typical Wavenumber Range (cm⁻¹)Spectroscopic Activity
ν₁ (Symmetric Stretch)A₁980 - 1000Raman active, IR inactive (becomes IR active with reduced symmetry)
ν₂ (Symmetric Bend)E~450Raman active, IR inactive (becomes IR active with reduced symmetry)
ν₃ (Antisymmetric Stretch)F₂1080 - 1200Raman active, IR active (often splits into multiple bands)
ν₄ (Antisymmetric Bend)F₂600 - 670Raman active, IR active (often splits into multiple bands)

Identification of Water Molecule Vibrations

The water molecules of hydration in Sm₂(SO₄)₃·8H₂O also give rise to distinct vibrational bands in both IR and Raman spectra. The vibrations of water molecules are typically observed in two main regions. The O-H stretching vibrations appear as a broad band in the high-frequency region of 3000-3600 cm⁻¹. researchgate.net The breadth and position of this band are sensitive to the strength of hydrogen bonding within the crystal. The H-O-H bending (scissoring) mode, δ(H₂O), is found in the 1600-1650 cm⁻¹ region.

In hydrated salts, water molecules can exist in different environments, such as being directly coordinated to the metal cation or held within the lattice by hydrogen bonds. These differing environments can lead to multiple, distinct vibrational bands. For example, the IR spectra of isotopically dilute samples can confirm the presence of different types of hydrogen bonds affecting the water molecules. The analysis of these bands provides crucial information on the role and structural arrangement of water in the compound.

Luminescence Spectroscopy of Samarium(III) Ions

The samarium(III) ion is well-known for its characteristic luminescence, which arises from 4f-4f electronic transitions. These transitions are largely shielded from the ligand environment, resulting in sharp, line-like emission spectra.

Electronic Transitions and Multiplet Analysis (e.g., ⁴G₅/₂ → ⁶Hⱼ)

The most prominent luminescence from the Sm³⁺ ion originates from the ⁴G₅/₂ excited state to the lower-lying ⁶Hⱼ manifolds (where J = 5/2, 7/2, 9/2, 11/2). The emission spectrum typically displays several distinct peaks corresponding to these transitions. The most intense emissions are usually the ⁴G₅/₂ → ⁶H₇/₂ and ⁴G₅/₂ → ⁶H₉/₂ transitions, which are responsible for the characteristic orange-red color of Sm³⁺ luminescence.

The exact positions of these emission peaks are slightly influenced by the ligand field around the Sm³⁺ ion. The crystal field can split the J-manifolds into multiple Stark levels, leading to a fine structure within each emission band.

Table 2: Major Luminescence Transitions of the Sm³⁺ Ion.
TransitionApproximate Wavelength (nm)Approximate Wavenumber (cm⁻¹)Observed Color
⁴G₅/₂ → ⁶H₅/₂560 - 575~17,850 - 17,400Green-Orange
⁴G₅/₂ → ⁶H₇/₂590 - 610~16,950 - 16,400Orange-Red
⁴G₅/₂ → ⁶H₉/₂640 - 655~15,625 - 15,270Red
⁴G₅/₂ → ⁶H₁₁/₂700 - 715~14,285 - 13,985Near-Infrared

Energy Transfer Mechanisms in Samarium(III) Coordination Systems

In samarium(III) coordination systems, several energy transfer processes can occur. One important mechanism is the "antenna effect," where organic ligands or other chromophores absorb energy and efficiently transfer it to the Sm³⁺ ion, which then luminesces. This process is crucial for enhancing the otherwise weak f-f absorption of the lanthanide ion.

Another significant process is concentration quenching, where the luminescence intensity decreases at higher concentrations of Sm³⁺ ions. This occurs due to non-radiative energy transfer between neighboring Sm³⁺ ions, often through a cross-relaxation mechanism. For instance, an excited Sm³⁺ ion in the ⁴G₅/₂ state can transfer part of its energy to a nearby ground-state Sm³⁺ ion, promoting it to an intermediate level (e.g., ⁶F₉/₂), while the original ion de-excites to a lower level (e.g., ⁶F₉/₂). This process effectively quenches the luminescence from the ⁴G₅/₂ level. The efficiency of this transfer is highly dependent on the distance between the ions.

Ligand Field Analysis and Spectroscopic Parameters

The Judd-Ofelt theory is a powerful theoretical framework used to analyze the intensities of the f-f electronic transitions of lanthanide ions in various host materials. This theory allows for the calculation of three intensity parameters, Ωλ (where λ = 2, 4, 6), from the experimental absorption spectrum. These parameters provide valuable information about the local environment and the nature of the chemical bonding around the lanthanide ion.

Ω₂ is highly sensitive to the local symmetry and the covalency of the metal-ligand bonds. It is particularly influenced by hypersensitive transitions.

Ω₄ and Ω₆ are more related to the bulk properties of the host material, such as its rigidity and viscosity.

By using the Judd-Ofelt parameters, other important radiative properties can be calculated, such as radiative transition probabilities (Aᵣ), radiative lifetimes (τᵣ), and luminescence branching ratios (βᵣ). Studies on Sm³⁺ in various hosts, such as oxysulfides and fluoro-phosphate glasses, have demonstrated the utility of this analysis. The values of these parameters for Sm³⁺ in an oxygen-donor environment, such as that provided by sulfate and water ligands, would give a quantitative measure of the ligand field effects on the electronic transitions.

Table 3: Representative Judd-Ofelt Intensity Parameters (Ωλ x 10⁻²⁰ cm²) for Sm³⁺ in Different Host Materials.
Host MaterialΩ₂Ω₄Ω₆
K₂YF₅ Crystal1.533.812.86
Lead Telluroborate Glass4.964.503.06
Fluoro-phosphate Glasses (representative)3.5 - 5.53.0 - 4.53.5 - 5.0

Note: Data for this compound is not available in the cited literature; this table shows values from other Sm³⁺-doped materials for illustrative purposes.

X-ray Absorption Spectroscopy (XAS)

X-ray Absorption Spectroscopy (XAS) is a powerful technique for probing the local geometric and electronic structure of a specific element within a compound. By tuning the X-ray energy to a specific absorption edge of an element, detailed information about its oxidation state, coordination environment, and bonding can be obtained.

L₃-Edge X-ray Absorption Spectroscopy for Electronic Structure Probing

For heavier elements like samarium, L-edge spectroscopy is particularly informative. The Sm L₃-edge corresponds to the excitation of a 2p core electron to unoccupied electronic states. In samarium(III) compounds, the L₃-edge X-ray Absorption Near Edge Structure (XANES) spectrum is characterized by a prominent white line, which arises from the dipole-allowed transition from the 2p₃/₂ core level to unoccupied 5d orbitals.

While direct L₃-edge XAS studies on this compound are not extensively documented in publicly available literature, insights can be drawn from studies on analogous Sm(III) systems, such as heteroleptic samarium(III) halide complexes. rsc.org In such systems, the Lα₁ fluorescence-detected X-ray absorption spectra recorded at the Sm L₃-edge reveal a resolved pre-edge peak. rsc.org This pre-edge feature is defined as an envelope of quadrupole-allowed 2p → 4f transitions. rsc.org The main absorption edge provides information about the unoccupied 5d density of states, which is influenced by the ligand environment. Time-dependent density functional theory (TD-DFT) calculations can be used to reproduce the spectral features, supporting the experimental observations and providing a more detailed understanding of the electronic structure. rsc.org

Correlation with Bonding Characteristics

The features of the L₃-edge XAS spectrum, including the energy and intensity of the white line and any pre-edge or post-edge features, are sensitive to the nature of the ligands bonded to the samarium ion. The covalent character of the Sm-ligand bonds can influence the electronic structure and, consequently, the XAS spectrum.

In related samarium(III) complexes, the bonding has been described as predominantly ionic with a small degree of covalent character. This covalency arises from the mixing of ligand orbitals with the samarium 5d and, to a lesser extent, 4f orbitals. The degree of this mixing can be subtly reflected in the L₃-edge XANES. For instance, a higher degree of covalency can lead to a shift in the white line energy and a change in its intensity. The analysis of the XAS data, often in conjunction with theoretical calculations, allows for a qualitative and sometimes quantitative assessment of the covalent contribution to the bonding in samarium compounds. rsc.org

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis absorption spectroscopy is a widely used technique to study the electronic transitions within a molecule or ion. For lanthanide ions such as samarium(III), the UV-Vis spectrum is characterized by a series of sharp, narrow absorption bands.

f-f Transitions and Electronic Energy Levels

The absorption bands observed in the UV-Vis spectrum of samarium(III) compounds arise from electronic transitions within the 4f electron shell. These transitions are formally forbidden by the Laporte selection rule (Δl = ±1), but they become partially allowed through vibronic coupling or relaxation of the selection rule due to the influence of the crystal field. This results in characteristically weak absorption bands.

The samarium(III) ion has a 4f⁵ electronic configuration, which gives rise to a large number of electronic states. chemrxiv.org The absorption spectrum of aqueous samarium(III) solutions, such as those of this compound, displays numerous lines in the visible and near-infrared regions. chemrxiv.orgnih.gov These correspond to transitions from the ⁶H₅/₂ ground state to various excited J-levels. chemrxiv.org The positions of these absorption bands are relatively insensitive to the ligand environment, although subtle shifts and changes in intensity can occur, providing information about the coordination sphere of the samarium ion. nih.gov

Table 1: Selected f-f Transition Energies for Aqueous Samarium(III) Ion

Transition (from ⁶H₅/₂)Energy (cm⁻¹)
⁶F₁/₂4,150
⁶F₃/₂4,800
⁶F₅/₂5,800
⁶F₇/₂6,500
⁶F₉/₂7,200
⁶F₁₁/₂7,900
⁶H₁₅/₂8,250
⁴G₅/₂24,900
Data sourced from studies on samarium(III) solvates in water. chemrxiv.org

The study of these f-f transitions allows for the mapping of the electronic energy levels of the samarium(III) ion. nih.govresearchgate.net For instance, absorption lines in the spectrum of crystalline Sm₂(SO₄)₃·8H₂O have been used to identify low-lying energy levels separated from the ground state by 160, 188, and 225 cm⁻¹. researchgate.net

Spectrophotometric Methodologies for Speciation

UV-Vis spectrophotometry can be employed to study the speciation of samarium(III) in solution. While the f-f transitions are relatively insensitive to the ligand environment, changes in the coordination sphere upon complexation can lead to subtle but measurable changes in the absorption spectrum, such as shifts in band positions (nephelauxetic effect) and changes in band intensities (hypersensitive transitions).

By systematically varying the concentration of a ligand, such as sulfate ions, and monitoring the changes in the UV-Vis spectrum, it is possible to determine the stoichiometry and stability constants of the formed complexes. A spectrophotometric study of samarium(III) in chloride solutions at elevated temperatures demonstrated that while the simple hydrated ion, Sm³⁺, is predominant at ambient temperatures, chloride complexes become the dominant species at higher temperatures. researchgate.net This methodology can be applied to sulfate-containing solutions to understand the formation of samarium(III) sulfate complexes.

Furthermore, highly sensitive spectrophotometric methods have been developed for the determination of samarium(III) concentration, which is a prerequisite for speciation studies. These methods often involve the use of a chromogenic reagent that forms a colored complex with samarium(III), significantly enhancing the molar absorptivity. For example, a method using chrome azurol S in the presence of cetylpyridinium (B1207926) chloride has been reported for the determination of trace amounts of samarium(III). narod.runih.gov Another approach utilizes Arsenazo III as a chromogenic agent for the determination of samarium concentration. researchgate.netejournal.by These methods demonstrate the utility of UV-Vis spectrophotometry in quantifying samarium(III) in various matrices, which is fundamental to investigating its speciation.

Table 2: Spectrophotometric Methods for Samarium(III) Determination

ReagentWavelength (nm)Molar Absorptivity (L mol⁻¹ cm⁻¹)
Chrome Azurol S with Cetylpyridinium Chloride5051.4 x 10⁵
Schiff base BSOPD38427,087
Data sourced from various spectrophotometric studies. narod.ruscichemj.org

Thermal Decomposition Pathways and Kinetic Analysis of Samarium Iii Sulfate Hydrate

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are powerful techniques to study the thermal stability and decomposition of materials. For samarium(III) sulfate (B86663) hydrate (B1144303), typically the octahydrate form, Sm₂(SO₄)₃·8H₂O, these analyses reveal a series of mass losses and thermal events corresponding to dehydration and subsequent decomposition into oxysulfates and finally the stable oxide cymitquimica.comiaea.orgosti.gov.

The initial stage in the thermal decomposition of samarium(III) sulfate octahydrate is the removal of its water of hydration. This process occurs in multiple, often overlapping, steps as the temperature increases. Studies on various rare earth sulfate hydrates show that the first weight loss, indicating the start of dehydration, typically begins in the range of 40°C to 110°C osti.gov. The complete removal of all water molecules to form the anhydrous samarium(III) sulfate, Sm₂(SO₄)₃, generally occurs at temperatures between 155°C and 295°C osti.gov.

Table 1: General Temperature Ranges for the Dehydration of Samarium(III) Sulfate Hydrate

Process StageTemperature Range (°C)Product
Onset of Dehydration40 - 110Intermediate Hydrates
Formation of Anhydrous Salt155 - 295Sm₂(SO₄)₃

Note: The temperature ranges are based on general observations for rare earth sulfate hydrates.

Following complete dehydration, the anhydrous samarium(III) sulfate remains stable over a considerable temperature range. At higher temperatures, it begins to decompose. The decomposition of anhydrous rare earth sulfates is known to proceed through the formation of an intermediate oxysulfate before yielding the final metal oxide iaea.orgresearchgate.net. For samarium, this pathway involves two principal steps:

Decomposition to Samarium Oxysulfate (Sm₂O₂SO₄): The anhydrous sulfate decomposes, releasing sulfur trioxide (or sulfur dioxide and oxygen), to form the more thermally stable oxysulfate.

Sm₂(SO₄)₃(s) → Sm₂O₂SO₄(s) + 2SO₃(g)

Decomposition to Samarium Oxide (Sm₂O₃): Upon further heating, the samarium oxysulfate decomposes to produce samarium(III) oxide, the final solid product.

Sm₂O₂SO₄(s) → Sm₂O₃(s) + SO₃(g)

Table 2: Decomposition Pathway of Anhydrous Samarium(III) Sulfate

ReactionApproximate Onset Temperature (°C)Solid Product
Sm₂(SO₄)₃ → Sm₂O₂SO₄~650 - 700Samarium Oxysulfate (Sm₂O₂SO₄)
Sm₂O₂SO₄ → Sm₂O₃>1000Samarium(III) Oxide (Sm₂O₃)

Note: Temperatures are estimates based on trends in rare earth sulfates.

Kinetic Parameters of Thermal Decomposition

The kinetic parameters of the thermal decomposition, such as activation energy (Ea) and the pre-exponential factor (A), provide quantitative insight into the reaction rates and mechanisms. These parameters are often determined from TGA data collected at multiple heating rates using model-fitting methods like the Coats-Redfern equation or model-free isoconversional methods researchgate.netnih.govijaem.netscirp.orglndb.lv.

The activation energy represents the minimum energy barrier that must be overcome for the decomposition reaction to occur.

Dehydration: For the complete dehydration of analogous lanthanide sulfate octahydrates, such as Eu₂(SO₄)₃·8H₂O and Pr₂(SO₄)₃·8H₂O, the activation energies have been reported to be approximately 71 kJ/mol and 77 kJ/mol, respectively researchgate.net. This suggests that the activation energy for the dehydration of Sm₂(SO₄)₃·8H₂O would be in a similar range.

Decomposition of Anhydrous Sulfate: While a specific value for the decomposition of Sm₂(SO₄)₃ to Sm₂O₂SO₄ is not available, the process involves the breaking of strong sulfate bonds and is expected to have a high activation energy.

Decomposition of Oxysulfate: The activation energy for the final decomposition step, the conversion of samarium oxysulfate to samarium oxide (Sm₂O₂SO₄ → Sm₂O₃), has been determined to be 357 kJ/mol researchgate.net. This high value reflects the significant thermal stability of the oxysulfate intermediate.

Table 3: Activation Energies for the Thermal Decomposition of this compound

Decomposition StepProductActivation Energy (Ea) (kJ/mol)
DehydrationSm₂(SO₄)₃~70 - 80 (estimated)
Anhydrous Sulfate DecompositionSm₂O₂SO₄Data not available
Oxysulfate DecompositionSm₂O₃357 researchgate.net

The pre-exponential factor, or frequency factor, in the Arrhenius equation relates to the frequency of collisions of molecules in the correct orientation to react.

Dehydration and Anhydrous Decomposition: Specific values for the pre-exponential factor for the dehydration and the initial decomposition of anhydrous samarium(III) sulfate are not well-documented in the literature.

Oxysulfate Decomposition: For the decomposition of samarium oxysulfate to samarium oxide, the pre-exponential factor has been calculated as 1 × 10⁹ s⁻¹ researchgate.net.

Table 4: Pre-exponential Factors for the Thermal Decomposition of this compound

Decomposition StepProductPre-exponential Factor (A) (s⁻¹)
DehydrationSm₂(SO₄)₃Data not available
Anhydrous Sulfate DecompositionSm₂O₂SO₄Data not available
Oxysulfate DecompositionSm₂O₃1 × 10⁹ researchgate.net

To determine the kinetic parameters from non-isothermal TGA data, various solid-state reaction models are employed. The Coats-Redfern method is a widely used integral model-fitting approach where the experimental data is fitted to different theoretical model equations, each representing a different reaction mechanism (e.g., nucleation, geometrical contraction, diffusion, or reaction order models) scirp.org.

The best-fit model is typically identified by the highest correlation coefficient (R²) from the linear plot of the Coats-Redfern equation. For complex multi-step decompositions like that of this compound, different models may apply to different stages of the reaction. For instance, dehydration might be governed by a diffusion or phase boundary-controlled mechanism, while the decomposition of the anhydrous salt could follow a reaction-order model. Without specific experimental data fitted to these models for this compound, the precise mechanisms cannot be definitively stated. However, the application of such models is the standard and necessary approach to fully elucidate the kinetic pathway of its thermal decomposition.

Thermodynamic Aspects of Thermal Transformations

The thermal decomposition of this compound is a complex process governed by fundamental thermodynamic principles. The spontaneity and energetics of the dehydration and subsequent decomposition steps are dictated by the changes in enthalpy (ΔH) and entropy (ΔS) of the system.

Enthalpy Changes of Decomposition

The initial stage of decomposition is the dehydration of the octahydrate to its anhydrous form. The heat of hydration for samarium(III) sulfate has been determined to be -34.7 ± 1.0 kcal/mole. osti.gov Consequently, the enthalpy change for the dehydration process is the positive value of this, representing an endothermic reaction where energy is absorbed to remove the water molecules.

Dehydration Reaction: Sm₂(SO₄)₃·8H₂O(s) → Sm₂(SO₄)₃(s) + 8H₂O(g)

The anhydrous samarium(III) sulfate then decomposes at higher temperatures to form samarium oxysulfate (Sm₂O₂SO₄), which is a stable intermediate. This is followed by the final decomposition of the oxysulfate to samarium(III) oxide.

Decomposition of Anhydrous Sulfate: Sm₂(SO₄)₃(s) → Sm₂O₂SO₄(s) + 2SO₃(g)

Decomposition of Oxysulfate: Sm₂O₂SO₄(s) → Sm₂O₃(s) + SO₃(g)

To calculate the enthalpy changes for these decomposition steps, the standard enthalpies of formation (ΔH°f) of the reactants and products are utilized. The standard enthalpy of formation of anhydrous samarium(III) sulfate is -928.5 ± 1.6 kcal/mole, which is equivalent to -3884.8 kJ/mol. osti.gov The standard enthalpy of formation of samarium oxysulfate has been calculated as -2294.0 kJ/mol.

Based on available thermodynamic data, the following enthalpy changes for the decomposition reactions can be determined:

Decomposition StepReactionEnthalpy Change (ΔH°)
DehydrationSm₂(SO₄)₃·8H₂O(s) → Sm₂(SO₄)₃(s) + 8H₂O(g)+145.2 kJ/mol

Entropy Changes of Decomposition

The entropy change (ΔS) for each decomposition step reflects the change in the degree of disorder or randomness of the system. The conversion of a solid reactant to gaseous products, as seen in the decomposition of this compound, generally leads to a significant increase in entropy.

ΔS° = ΣS°(products) - ΣS°(reactants)

The production of gaseous water (H₂O) and sulfur trioxide (SO₃) during the decomposition is the primary driver for the increase in entropy. The standard molar entropy for gaseous water is approximately 188.8 J/(mol·K) and for gaseous sulfur trioxide is around 256.7 J/(mol·K).

A comprehensive calculation of the entropy changes for the decomposition of this compound requires the standard molar entropy values for the solid compounds involved: Sm₂(SO₄)₃·8H₂O, Sm₂(SO₄)₃, Sm₂O₂SO₄, and Sm₂O₃.

Decomposition StepReactionExpected Entropy Change (ΔS°)
DehydrationSm₂(SO₄)₃·8H₂O(s) → Sm₂(SO₄)₃(s) + 8H₂O(g)Positive
Anhydrous DecompositionSm₂(SO₄)₃(s) → Sm₂O₂SO₄(s) + 2SO₃(g)Positive
Oxysulfate DecompositionSm₂O₂SO₄(s) → Sm₂O₃(s) + SO₃(g)Positive

Aqueous Solution Chemistry and Speciation of Samarium Iii Sulfate Hydrate

Solubility Studies in Aqueous and Acidic Media

Samarium(III) sulfate (B86663) is moderately soluble in water and acidic solutions. funcmater.comcdhfinechemical.comamericanelements.com The dissolution process involves the dissociation of the salt into samarium(III) cations and sulfate anions, which subsequently interact with the solvent molecules.

The solubility of samarium(III) sulfate in water exhibits a notable inverse relationship with temperature. Unlike many common salts, its solubility decreases as the temperature rises. osti.gov For instance, the solubility of the octahydrate form decreases from 0.033 molal at 25°C to as low as 8 x 10⁻⁶ molal at 350°C. osti.govscribd.com This retrograde solubility is a characteristic feature of many rare earth sulfates.

The pH of the medium also significantly influences solubility. Samarium(III) sulfate is moderately soluble in strong mineral acids. cdhfinechemical.com In acidic conditions, the high concentration of H⁺ ions suppresses the hydrolysis of the Sm³⁺ ion, favoring the dissolved state. Conversely, as the pH increases, Sm³⁺ ions tend to hydrolyze, leading to the precipitation of insoluble samarium(III) hydroxide (B78521), which effectively reduces the concentration of samarium ions in the solution.

At 25°C, the approximate solubility is 0.033 molal.

The presence of other ions in the solution can alter the solubility of samarium(III) sulfate through common ion effects or complex formation.

Iron Ions : The presence of iron, specifically as ferric sulfate (Fe₂(SO₄)₃), has been shown to have a negative effect on the solubility of light rare earth sulfates, including that of samarium. researchgate.netxueshushe.cn This reduction in solubility is thought to arise from complex interactions and possible co-precipitation involving species like RESO₄⁺ (where RE is a rare earth element) and Fe(SO₄)₂⁻. researchgate.netxueshushe.cn

Speciation of Samarium(III) Ions in Solution

In an aqueous solution, the samarium(III) ion does not exist as a simple, bare ion. Instead, it is hydrated and can form complexes with available anions, such as sulfate.

The trivalent samarium ion (Sm³⁺) is strongly hydrated in aqueous solution. Theoretical and experimental studies suggest that for the lighter lanthanides, including samarium, the preferred coordination number (CN) is 9. acs.org This leads to the formation of the nonaaquasamarium(III) ion, [Sm(H₂O)₉]³⁺. The geometric arrangement of the nine water molecules around the central samarium ion is typically a tricapped trigonal prism. The Sm³⁺ ion is also understood to possess a well-defined second hydration shell, where water molecules are hydrogen-bonded to the primary hydration sphere. rsc.org Luminescence studies have also been used to determine the inner-sphere hydration number for Sm(III), which was found to be 9 in pure H₂O. researchgate.net

The characterization of samarium(III) species in solution requires sophisticated analytical techniques capable of probing the subtle changes in the ion's coordination environment.

Spectrophotometry : UV-Visible spectrophotometry is a powerful tool for studying the speciation of lanthanide ions. The f-orbital electronic transitions of Sm³⁺ are sensitive to changes in its coordination sphere. By monitoring shifts in the absorption spectra as a function of ligand concentration or temperature, researchers can identify different complex species and calculate their formation constants. researchgate.net This method has been successfully applied to investigate the formation of samarium(III) chloride complexes at elevated temperatures. researchgate.net Spectrophotometry using specific chromogenic agents like Arsenazo III can also be used for the precise determination of samarium concentration, a prerequisite for detailed speciation studies. ejournal.byresearchgate.net

Potentiometry : Potentiometric titration is a classic and effective method for determining the stability constants of metal complexes. This technique involves monitoring the potential of an ion-selective electrode while titrating a solution of the metal ion with a ligand. The resulting titration curve provides data on the formation of various protonated and deprotonated complex species. ect-journal.kz The Bjerrum method, a potentiometric approach, has been widely used to determine the stepwise formation constants of complexes, including those of samarium(III) with various ligands. derpharmachemica.com

Thermodynamic Modeling of Aqueous Systems

The thermodynamic modeling of aqueous systems containing samarium(III) sulfate hydrate (B1144303) is crucial for understanding its behavior under various conditions. Such models are essential for predicting phase behavior and caloric properties, which are vital in processes for the recovery and separation of rare earth elements.

Ionization Constants of Samarium(III) Sulfate Species

The speciation of samarium(III) sulfate in aqueous solutions is complex and influenced by temperature. While it is a 3-2 salt, thermodynamic modeling based on solubility data suggests its behavior can deviate from simple complete dissociation into 2 Sm³⁺ and 3 SO₄²⁻ ions. Research utilizing the extended Debye-Hückel theory to model solubility in sulfuric acid solutions at high temperatures (150 to 250 °C) indicates that samarium(III) sulfate may predominantly behave as a 2-2 electrolyte. semanticscholar.org This suggests the formation of complex ionic species in solution.

Under these conditions, the principal ionic species produced are proposed to be Sm₂(SO₄)₂²⁺ and SO₄²⁻. semanticscholar.org This speciation model has been found to be consistent when analyzing the solubility of samarium sulfate hydrates in sulfuric acid solutions at elevated temperatures. semanticscholar.org

Thermodynamic Functions at Saturation

Thermodynamic functions for the solubility of samarium(III) sulfate hydrate have been determined from its solubility in water and sulfuric acid solutions at temperatures ranging from 150 to 250 °C. semanticscholar.org These calculations are based on the model where samarium(III) sulfate behaves as a 2-2 salt, as described in the previous section. semanticscholar.org The thermodynamic functions provide insight into the dissolution process at elevated temperatures.

One key study presented thermodynamic functions for the solubility of samarium sulfate hydrate based on this 2-2 salt behavior. semanticscholar.org The research involved determining the solubilities of the hydrate in water and sulfuric acid up to 350 °C. semanticscholar.org The solubility of the octahydrate in water was found to decrease significantly with temperature, from 0.033 molal at 25 °C to 8 x 10⁻⁶ molal for a lower hydrate at 350 °C. semanticscholar.org

Table 1: Thermodynamic Values for this compound Solubility (150-250°C)

The following data represents derived thermodynamic parameters from solubility measurements based on a 2-2 electrolyte model.

ParameterValue
ΔH° (cal/mol)4420
ΔS° (cal/mol·K)-
ΔG° (cal/mol)-

Note: Specific values for ΔS° and ΔG° are not fully detailed in the reviewed literature but are part of the presented functions in the source study. semanticscholar.orgacs.org

Partial Molar Volumes of Hydrated Ions

Coordination Chemistry of Samarium Iii in Sulfate Systems

Ligand Interactions and Coordination Modes

The coordination sphere of samarium(III) in sulfate (B86663) systems is a dynamic environment where sulfate ions, water molecules, and other present ligands compete for binding sites on the metal center. The nature of these interactions defines the ultimate geometry and stability of the complex.

The sulfate anion (SO₄²⁻), the conjugate base of a strong acid, can coordinate to metal centers in several ways, acting as a versatile ligand. wikipedia.org In samarium(III) complexes, it can function as a monodentate ligand, a bidentate chelating ligand, or a bridging ligand connecting multiple metal centers.

Monodentate Coordination: The sulfate ion binds to the Sm(III) center through a single oxygen atom. Spectroscopic studies on europium(III) sulfate complexes, a close chemical analog to samarium(III), suggest that for each sulfate ligand added, one water molecule is replaced from the inner coordination sphere, which is consistent with a monodentate coordination mode. acs.org

Bidentate Coordination: The sulfate ion binds to a single Sm(III) center through two of its oxygen atoms, forming a chelate ring. This mode is also observed in various lanthanide sulfate structures.

Bridging Coordination: The sulfate ion links two or more Sm(III) centers. This is a common feature in the formation of coordination polymers. For instance, in the three-dimensional coordination polymer, [Sm₂(suc)₂(SO₄)(H₂O)₂]n (where suc is succinate), sulfate anions are coordinated to two different samarium ions, contributing to the extended network structure. nih.gov Similarly, in other lanthanide sulfate complexes, μ-2 SO₄²⁻ groups connect metal centers to form larger structures like 10-membered rings. researchgate.net

The specific coordination mode adopted by the sulfate ligand is influenced by factors such as stoichiometry, the presence of competing ligands, and the reaction conditions (e.g., hydrothermal synthesis). researchgate.net

In samarium(III) sulfate octahydrate, Sm₂(SO₄)₃·8H₂O, the water molecules are integral to the crystal structure, directly coordinating to the samarium ions. researchgate.netaemree.comfuncmater.comchemicalbook.comottokemi.com Similarly, the crystal structure of samarium sulfate pentahydrate, Sm₂(SO₄)₃(H₂O)₅, also features water molecules directly bound to the metal center. researchgate.net In complexes containing other ligands, water often fills the remaining coordination sites. For example, in [Sm₂(suc)₂(SO₄)(H₂O)₂]n, each samarium ion is coordinated to one water molecule. nih.gov In another samarium coordination polymer, {Sm(μ₂-BTEC)(H₂O)₄₀.₅·2H₂O}n, four water molecules are found in the inner coordination sphere of the nine-coordinate Sm(III) ion. inorgchemres.org The number of these inner-sphere water molecules can be determined using techniques like luminescence lifetime measurements, as the vibrations of O-H bonds provide a non-radiative decay pathway for the excited state of the lanthanide ion. researchgate.netresearchgate.net

The introduction of ancillary ligands—ligands other than sulfate or water—has a profound impact on the coordination geometry around the Sm(III) ion. alfa-chemistry.com These ligands can be simple organic molecules or complex chelating agents, and they influence the structure by altering the coordination number, symmetry, and stability of the resulting complex. alfa-chemistry.comacs.org

For example, when succinate (B1194679) is introduced into a samarium sulfate system, it cocrystallizes to form a mixed-ligand coordination polymer, [Sm₂(suc)₂(SO₄)(H₂O)₂]n. In this structure, the succinate and sulfate ligands bridge Sm(III) ions, resulting in a complex 3D architecture where the samarium ion achieves a nine-coordinate geometry. nih.gov

A wide variety of organic ligands, such as β-diketones, 1,10-phenanthroline, 2,2'-bipyridine, and coumarin (B35378) derivatives, are used to form heteroleptic samarium complexes. researchgate.netmdpi.comnih.govbohrium.com These ligands often replace some or all of the coordinated water molecules. researchgate.net The size, charge, steric bulk, and chelating properties of these ancillary ligands directly influence the final coordination geometry. alfa-chemistry.comacs.org For instance, bulky silsesquioxane ligands can lead to a six-coordinate, distorted octahedral geometry in the complex [SmCl₃(POSS)₃]·2THF, a departure from the more common higher coordination numbers. acs.org

Stereochemistry and Geometry of Samarium(III) Coordination Polyhedra

Due to its large size and the predominantly electrostatic nature of its bonding, the Sm(III) ion does not have a strong preference for a specific coordination geometry, leading to a variety of observed structures. The geometry is primarily determined by the steric requirements of the ligands to minimize repulsion. libretexts.org

Common coordination numbers for samarium(III) are 8 and 9, although others such as 6 and 10 are known. acs.org These high coordination numbers give rise to several possible polyhedra:

Nine-Coordinate Geometry: This is frequently observed for Sm(III). A common geometry is the distorted capped square antiprism . This has been identified in the structure of [Sm₂(suc)₂(SO₄)(H₂O)₂]n, where each of the two independent Sm(III) ions is surrounded by a donor set of nine oxygen atoms (O₉). nih.gov Another nine-coordinate geometry is the distorted tri-capped trigonal prism , found in a samarium polymer with 1,2,4,5-benzenetetracarboxylate and water ligands. inorgchemres.org

Eight-Coordinate Geometry: Octacoordination is also prevalent in samarium chemistry. researchgate.netresearchgate.net The coordination polyhedron is typically a square antiprism or a dodecahedron .

Six-Coordinate Geometry: While less common for the larger lanthanides, six-coordination can be forced by very bulky ancillary ligands. libretexts.org An example is the distorted octahedral geometry found in a samarium complex with silsesquioxane ligands. acs.org

The following table summarizes representative coordination geometries for samarium(III) in various complexes.

Compound/ComplexCoordination NumberGeometryReference(s)
[Sm₂(suc)₂(SO₄)(H₂O)₂]n9Distorted Capped Square Antiprism nih.gov
{Sm(μ₂-BTEC)(H₂O)₄₀.₅·2H₂O}n9Distorted Tri-capped Trigonal Prism inorgchemres.org
[SmCl₃(POSS)₃]·2THF6Distorted Octahedral acs.org
Sm(III) with β-diketone and heterocyclic moieties8Octacoordinated Environment researchgate.net

Factors Influencing Coordination Number and Ligand Field Strength

Several interrelated factors govern the coordination number (CN) and the ligand field strength experienced by the Sm(III) ion in its complexes.

Factors Influencing Coordination Number:

Ionic Radius of the Metal: The large ionic radius of Sm(III) is a primary reason for its tendency to adopt high coordination numbers (8 and 9), as it can accommodate a greater number of ligand donor atoms around itself. libretexts.orglibretexts.org

Ligand Size and Steric Hindrance: The steric bulk of the ligands is a critical factor. Smaller ligands, such as water, allow for higher coordination numbers. Conversely, bulky ligands, like silsesquioxanes, can restrict the number of ligands that can fit around the metal center, leading to lower coordination numbers, such as 6. acs.orglibretexts.orglibretexts.org

Chelation: Chelating ligands, which bind to the metal ion through multiple donor atoms, can stabilize particular coordination geometries and numbers. alfa-chemistry.com The rigidity of the chelating ligand can also impose a specific geometry on the metal center. libretexts.org

Packing Forces: In the solid state, the way molecules and ions pack into a crystal lattice can influence the final coordination geometry, sometimes causing distortions from idealized shapes. libretexts.org

Factors Influencing Ligand Field Strength: The interaction between the 4f orbitals of samarium and the ligand orbitals is weak, resulting in a small ligand field splitting. However, the nature of the coordinating ligands does modulate this interaction.

Nature of the Donor Atom: The strength of the ligand field is influenced by the type of atom coordinating to the Sm(III) ion. The coordination environment directly affects the intensity of certain electronic transitions, such as the hypersensitive peaks observed in luminescence spectra. bohrium.comresearchgate.net

Replacement of Water Molecules: Ancillary ligands often create a stronger ligand field than water molecules. The replacement of water from the inner coordination sphere by other ligands, such as the carboxylate groups of coumarin-3-carboxylic acid, leads to changes in the spectroscopic properties of the complex, which is indicative of an altered ligand field. researchgate.netnih.gov

Computational Chemistry and Electronic Structure Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For samarium(III) sulfate (B86663) hydrate (B1144303), DFT calculations can elucidate the nature of the bonding between the samarium cation, sulfate anions, and water molecules of hydration. These calculations are foundational for understanding the material's electronic and structural properties. While specific DFT studies focusing exclusively on samarium(III) sulfate hydrate are not prevalent in the reviewed literature, the methodology has been extensively applied to analogous systems, such as other lanthanide compounds and hydrated metal sulfates, providing a framework for understanding its likely characteristics. unomaha.eduresearchgate.net

Electronic band structure calculations predict the ranges of energy that an electron is allowed to possess, known as energy bands, and the gaps between them. For a solid material like this compound, this information is crucial for determining its electrical conductivity and optical properties.

DFT calculations on related hydrated metal sulfates, such as NiSO₄·6H₂O and MgSO₄·6H₂O, have shown that these materials are insulators with large energy band gaps. researchgate.net For instance, DFT-GGA+U calculations predicted a band gap of approximately 5.1 eV for hydrated nickel sulfate, while hydrated magnesium sulfate exhibited a band gap of around 5.5 eV. researchgate.net Similarly, calculations on a polymorph of anhydrous lanthanum sulfate (β-La₂(SO₄)₃) indicated it is a dielectric material with a band gap exceeding 6.4 eV. mdpi.com Given these precedents, it is highly probable that this compound is also an insulator with a wide band gap, characterized by a valence band primarily composed of oxygen and sulfur orbitals and a conduction band involving samarium orbitals.

Table 1: Calculated Band Gaps for Analogous Sulfate Compounds

Compound Calculation Method Predicted Band Gap (eV) Reference
Hydrated NiSO₄ DFT-GGA+U ~5.1 researchgate.net
Hydrated MgSO₄ DFT-GGA ~5.5 researchgate.net
β-La₂(SO₄)₃ DFT >6.4 mdpi.com

This table presents data from computational studies on materials analogous to this compound to illustrate expected electronic properties.

Partial Density of States (PDOS) analysis complements the band structure by detailing the contribution of each type of atom and orbital (e.g., Sm-4f, O-2p, S-3p) to the total density of states at different energy levels. This analysis is critical for understanding chemical bonding and the nature of electronic transitions.

In studies of samarium sulfides (SmS and Sm₃S₄), DFT+U calculations have been used to elucidate the electronic structure, showing the critical role of the Sm 4f electrons. unomaha.edu For Sm₃S₄, calculations predicted a semiconducting nature with a significant 2.1 eV band gap, a result dominated by the specific configuration of samarium's f-orbitals. unomaha.edu For this compound, a PDOS analysis would likely reveal that the states near the Fermi level are dominated by the partially filled 4f orbitals of the Sm³⁺ ion, while the valence band maximum would be composed mainly of O 2p orbitals from the sulfate and water ligands. The conduction band minimum would likely involve Sm 5d and 6s orbitals.

Ab initio (or "first-principles") calculations, including methods like Hartree-Fock and advanced DFT, model the electronic structure and bonding from fundamental quantum mechanics without extensive reliance on empirical data. These models are crucial for understanding the interactions within the hydrated crystal lattice of samarium(III) sulfate.

Theoretical Spectroscopy (e.g., Time-Dependent DFT for XAS Interpretation)

Theoretical spectroscopy methods simulate spectroscopic data to aid in the interpretation of experimental results. Time-Dependent Density Functional Theory (TD-DFT) is a particularly powerful tool for calculating the electronic excited states of molecules and materials, making it invaluable for interpreting UV-visible and X-ray Absorption Spectra (XAS). nih.govjocpr.com

TD-DFT calculations can simulate the S K-edge XAS of sulfur-containing compounds, providing insights into the electronic structure and orbital mixing between sulfur and other atoms. By modeling the transition of a sulfur 1s electron to unoccupied p-orbitals, TD-DFT can reproduce experimental spectral features and relate them to specific bonding environments. While no specific TD-DFT studies on this compound were found, the methodology has been successfully applied to other lanthanide complexes and sulfur compounds. nih.gov For this compound, TD-DFT could be used to interpret the fine structure in XAS, clarifying how the electronic structure of the sulfate anion is perturbed by its interaction with the Sm³⁺ cation and the surrounding water molecules.

Molecular Dynamics Simulations of Hydrated Systems

Simulations of various sulfate salt solutions have provided detailed insights into the structure of water around the sulfate anion and the cations. researchgate.net These studies often analyze radial distribution functions (RDFs) to describe the probability of finding one atom at a certain distance from another. For instance, MD simulations show distinct hydration shells around the sulfate ion and reveal how different cations modify the surrounding water structure. researchgate.net Ab initio MD simulations on Yb³⁺ in sulfate solutions have shown that increasing temperature leads to progressive dehydration of the lanthanide ion and stronger complexation with sulfate ligands. arxiv.org An MD simulation of this compound would similarly map the hydration structure around the Sm³⁺ ion, determine the stability and lifetime of these water-ion interactions, and model the dynamics of the hydrogen-bond network within the crystal lattice.

Table 2: Chemical Compounds Mentioned

Compound Name Chemical Formula
This compound Sm₂(SO₄)₃·nH₂O
Samarium(III) sulfate Sm₂(SO₄)₃
Nickel(II) sulfate hexahydrate NiSO₄·6H₂O
Magnesium sulfate hexahydrate MgSO₄·6H₂O
Lanthanum(III) sulfate La₂(SO₄)₃
Samarium monosulfide SmS
Samarium(III) sulfide Sm₂S₃
Trisamarium tetrasulfide Sm₃S₄

Environmental Geochemistry and Mobility of Samarium Iii Sulfates

Geochemical Behavior in Aquatic Environments

The geochemical journey of samarium(III) sulfate (B86663) in aquatic environments is dictated by a triad of interconnected processes: speciation, sorption-desorption, and precipitation-dissolution. These phenomena collectively determine its bioavailability and mobility.

Speciation Under Varying Environmental Conditions (e.g., pH, redox)

The speciation of samarium in aquatic systems is highly dependent on the chemical composition of the water, particularly its pH. In acidic to neutral conditions, the dominant species is the hydrated samarium ion, Sm(H₂O)ₙ³⁺. However, as the pH increases, hydrolysis occurs, leading to the formation of various hydroxylated species.

Samarium has a tendency to precipitate in solution, particularly at higher pH values. Research indicates that at a pH of 9, most samarium will precipitate out of solution, primarily as hydroxides and potentially carbonates, if sufficient carbonate is present. wlu.ca The simple hydrated Sm³⁺ ion is predominant at ambient temperatures, but the formation of complexes with other ligands, such as chloride, becomes more significant at elevated temperatures. researchgate.net

Under standard laboratory conditions, samarium typically exists in the +3 oxidation state. oaepublish.com While the Sm(III)/Sm(II) redox couple is utilized in organic synthesis, in most natural aquatic environments, the +3 state is the most stable and prevalent. Therefore, redox conditions generally have a less direct impact on samarium speciation compared to pH, unless strong reducing or oxidizing agents are present.

Sorption-Desorption Processes with Natural Environmental Matrices

The interaction of samarium with natural solid phases such as soils and sediments is a critical factor in controlling its mobility. Sorption processes, which include adsorption and surface complexation, can significantly retard the movement of samarium in the environment.

Studies have shown that soil possesses a high retention capacity for samarium, with sorption often exceeding 99% and desorption being lower than 2%, especially at low samarium concentrations. This strong retention is attributed to interactions with various soil components. The key soil properties and phases governing samarium-soil interaction include pH and the solubility of organic matter, as well as the presence of carbonates and clay minerals.

The distribution coefficient (Kd), a measure of the extent of sorption, is influenced by the concentration of samarium. At low concentrations, a strong correlation is observed between the Kd values for stable samarium and its radioisotopes, suggesting that data from stable samarium can be used to predict the mobility of radioactive samarium isotopes in soil.

Below is a table summarizing the influence of soil properties on samarium sorption:

Soil PropertyInfluence on Samarium Sorption
pH Higher pH generally leads to increased sorption due to the formation of surface hydroxyl groups on minerals and organic matter, which can complex with Sm³⁺.
Organic Matter Soluble and insoluble organic matter can form strong complexes with samarium, enhancing its retention in the soil.
Carbonates The presence of carbonates can lead to the precipitation of samarium carbonates, effectively removing it from the solution phase.
Clay Minerals The high surface area and cation exchange capacity of clay minerals contribute significantly to the sorption of samarium ions.

Precipitation-Dissolution Phenomena in Environmental Contexts

Precipitation and dissolution are key processes that control the concentration of samarium in aquatic environments. Samarium(III) sulfate is soluble in water. mdpi.com However, changes in environmental conditions, such as an increase in pH, can lead to the precipitation of less soluble samarium compounds.

Research on the recovery of samarium from industrial waste streams provides insights into its precipitation behavior. For instance, samarium can be selectively precipitated from acidic solutions by the addition of sodium sulfate, with the efficiency of precipitation being highly dependent on temperature and the molar ratio of the reactants. mdpi.commdpi.com One study demonstrated that a 98.7% precipitation efficiency could be achieved at 80°C with a 4:1 molar ratio of Na₂SO₄ to Sm over 90 minutes. mdpi.commdpi.com

In natural aquatic systems, the presence of other ions can also influence precipitation. For example, an increase in carbonate concentration can lead to the precipitation of samarium carbonates, especially at higher pH values. wlu.ca Conversely, a decrease in pH can lead to the dissolution of these precipitated phases, releasing samarium back into the water column.

The following table outlines the conditions favoring precipitation and dissolution of samarium in environmental contexts:

ProcessFavorable ConditionsResulting Samarium Phase
Precipitation - Increasing pH- High sulfate concentrations- High carbonate concentrationsSamarium hydroxide (B78521), Samarium sulfate complexes, Samarium carbonate
Dissolution - Decreasing pH- Low concentrations of precipitating anionsHydrated samarium ions (Sm³⁺)

Environmental Fate and Transport in Contaminated Systems

In environments contaminated with samarium(III) sulfate, its ultimate fate and transport are governed by the interplay of the geochemical processes discussed above. The specific characteristics of the contaminated system, such as the presence of acid mine drainage or the nature of the soil-water interface, play a crucial role.

Role in Acid Mine Drainage (AMD) Environments

Acid mine drainage (AMD) is characterized by low pH and high concentrations of sulfate and various metals, resulting from the oxidation of sulfide minerals. researchgate.netscielo.brnih.govresearchgate.net While specific studies on the behavior of samarium(III) sulfate in AMD are limited, the general geochemical principles of these environments allow for predictions of its fate.

In the highly acidic conditions of AMD (pH typically 2-4), samarium is expected to be present in its dissolved ionic form (Sm³⁺) and exhibit high mobility. The low pH would prevent the precipitation of samarium hydroxides. However, the extremely high sulfate concentrations characteristic of AMD could potentially lead to the precipitation of samarium sulfate or complex sulfate salts, especially if the solution becomes supersaturated through evaporation or other processes.

As AMD is neutralized, either through natural processes or remediation efforts, the pH increases. This rise in pH would induce the precipitation of samarium, likely as hydroxides or basic sulfates, leading to its attenuation from the water column and accumulation in the sediments. The co-precipitation of samarium with the abundant iron and aluminum hydroxides that form during AMD neutralization is also a likely and significant removal mechanism.

Mobility in Soil-Water Systems under Leaching Conditions

The mobility of samarium(III) sulfate in soil-water systems under leaching conditions is primarily controlled by sorption and desorption processes. As discussed previously, soils generally exhibit a high capacity to retain samarium, which significantly limits its mobility.

Leaching experiments and studies on soil-samarium interactions indicate that the amount of samarium that can be leached from a soil column is typically low. This is due to the strong binding of samarium to soil particles, particularly organic matter and clays. The pH of the infiltrating water is a critical factor; acidic conditions would favor the desorption of samarium and increase its mobility, while neutral to alkaline conditions would promote its retention.

The following table summarizes factors affecting the mobility of samarium in soil-water systems:

FactorEffect on Samarium Mobility
Low pH Increases mobility due to competition from H⁺ ions for sorption sites and increased dissolution of samarium minerals.
High pH Decreases mobility due to enhanced sorption and precipitation of hydroxides.
High Organic Matter Content Decreases mobility due to the formation of strong complexes with organic functional groups.
High Clay Content Decreases mobility due to high cation exchange capacity and surface area for sorption.
High Water Flow Rate Can increase mobility by reducing the contact time for sorption to occur, but the effect is often limited by the strong binding affinity of samarium to soil.

Formation and Dissolution of Efflorescent Sulfate Salts

Efflorescent salts are crystalline mineral deposits that form on the surface of porous materials such as soil, rock, and masonry. Their formation is a result of water containing dissolved salts migrating to the surface through capillary action. As the water evaporates, the salts are left behind to crystallize. purdue.edu These deposits are a common phenomenon in arid or semi-arid climates, as well as in specific micro-environments like mine walls, where evaporation rates are high. researchgate.net The process is reversible, and these salts can readily dissolve back into solution upon contact with water from rainfall or increased humidity.

The formation of efflorescent sulfate salts is particularly prevalent in environments rich in sulfur, such as areas affected by acid mine drainage from the oxidation of sulfide minerals. researchgate.net In these settings, water becomes acidic and leaches metals from surrounding rocks, leading to a solution rich in various metal sulfates. Evaporation of this water leads to the precipitation of a complex mixture of sulfate minerals. Common efflorescent minerals include sulfates of iron (e.g., melanterite, copiapite), aluminum (e.g., halotrichite), magnesium, and calcium (gypsum). researchgate.netresearchgate.net These salts act as a transient storage of metals and acidity, which can be rapidly released back into the environment during subsequent rainfall. researchgate.net

While direct research on the formation of efflorescent salts composed purely of samarium(III) sulfate is limited, the geochemical behavior of rare earth elements (REEs) suggests their potential incorporation into these crusts. Studies on the hydrometallurgical processing of REEs demonstrate that they can be precipitated from acidic solutions as hydrated sulfates or as sodium double salts. mdpi.comresearchgate.netdocumentsdelivered.com Samarium, as a member of the REE group, follows this precipitation behavior.

In an environmental context, if a site is contaminated with samarium and has a high concentration of sulfate, the conditions are conducive for the inclusion of samarium(III) sulfate hydrate (B1144303) in efflorescent deposits. It is plausible that samarium would co-precipitate with more abundant aluminum and iron(III) sulfates, given their similar trivalent charge and tendency to form hydrated sulfate minerals. The dissolution of these samarium-bearing salts would be governed by the same environmental factors as other efflorescent minerals, primarily the presence of water, leading to its remobilization and potential migration into surface or groundwater systems.

Table 1: Conditions Favoring the Formation and Dissolution of Efflorescent Sulfate Salts


FactorCondition for FormationCondition for Dissolution
Water AvailabilityPresence of saline pore waterInflux of water (e.g., rainfall, snowmelt)
Climate/EnvironmentHigh evaporation rates (arid, windy conditions)High humidity, precipitation events
Porous MediumMaterial with interconnected pores allowing capillary flow (e.g., soil, rock, tailings)Surface runoff, saturation of the porous medium
Solute ConcentrationSupersaturation of salt solution at the surface due to water evaporationUndersaturated solution in contact with salt crust
GeochemistrySource of soluble sulfate and cations (e.g., Sm³⁺) from mineral weathering or contaminationChanges in pH or solution chemistry that increase salt solubility

Analytical Methodologies for Environmental Monitoring of Samarium(III)

Effective environmental monitoring of samarium requires sensitive and reliable analytical methodologies capable of detecting and quantifying its presence in complex matrices such as water, soil, and sediment. Several techniques are employed for this purpose, each with distinct principles, advantages, and limitations.

Inductively Coupled Plasma Spectrometry (ICP-OES and ICP-MS)

Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) and Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) are the most powerful and widely used techniques for determining the concentration of samarium and other trace elements in environmental samples. spectroscopyonline.comresearchgate.net In both methods, a liquid sample is introduced into a high-temperature argon plasma, which atomizes and ionizes the elements. ICP-OES measures the characteristic wavelengths of light emitted by the excited atoms and ions, while ICP-MS separates and detects the ions based on their mass-to-charge ratio. analytik-jena.ru

ICP-MS offers exceptionally low detection limits, often in the nanogram per liter (ng/L) or parts-per-trillion (ppt) range, making it ideal for ultra-trace analysis in water samples. spectroscopyonline.combohrium.com ICP-OES is generally less sensitive, with detection limits typically in the microgram per liter (µg/L) or parts-per-billion (ppb) range, but it is more robust for samples with high total dissolved solids. analytik-jena.ru A significant challenge in the analysis of REEs with ICP-MS is the potential for isobaric (different elements with the same mass) and polyatomic interferences, which may require specialized instrument configurations or mathematical corrections for accurate quantification. analytik-jena.ruspectroscopyonline.com Sample preparation for geological matrices usually involves a rigorous acid digestion process. spectroscopyonline.comjircas.go.jp

UV-Visible Spectrophotometry

UV-Visible (UV-Vis) spectrophotometry is a more accessible and cost-effective technique that relies on the formation of a colored complex between samarium(III) ions and a specific chromogenic reagent. ebrary.net The intensity of the color, measured as absorbance at a specific wavelength, is proportional to the concentration of samarium in the sample.

Several reagents have been developed for this purpose:

Arsenazo III: This reagent forms a complex with Sm³⁺ that can be measured at an absorbance of 652 nm. The method is effective for concentrations in the range of 2.7 to 10.8 µmol/L. researchgate.net

Chrome Azurol S (CAS): In the presence of a surfactant like cetylpyridinium (B1207926) chloride (CPC), CAS forms a highly sensitive complex with samarium. This method allows for the determination of samarium in the 0.05 to 2 mg/L range by measuring the absorbance at 505 nm. nih.govnarod.ru

While spectrophotometric methods are simpler, they can be susceptible to interference from other ions present in the sample that may also react with the chromogenic agent. narod.ru

Electrochemical Methods

Electrochemical techniques, such as voltammetry, offer an alternative for the detection of samarium. Differential Pulse Voltammetry (DPV) has been successfully developed for quantifying samarium(III). nih.govnih.gov This method involves applying a series of voltage pulses to an electrode immersed in the sample solution. The resulting current response is characteristic of the analyte and proportional to its concentration. For samarium analysis in an acetonitrile medium, a DPV method achieved a detection limit of 2.25 mg/L and a limit of quantitation of 7.50 mg/L with high accuracy (98.70%). nih.govnih.govresearchgate.net While this specific application was not in an aqueous environmental sample, voltammetric methods are well-established for trace metal analysis in water and can be adapted for on-site measurements. itu.edu.tr

Table 2: Comparison of Analytical Methodologies for Samarium(III) Monitoring


MethodologyTypical Detection LimitLinear RangeCommon Sample MatrixPrimary Advantage
ICP-MS0.05 - 0.6 ng/L[ bohrium.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEvPheSXTPuRx98ZLiZi-PkcAvD3N55YeTd-GB8-TPNzVS-Yb6BqO-MSXtlgcJppSqdL9YppZGpMxxxXU-45do5NVqd31aTLO9g60wBPwJGPrpbuC2TznEWlYD3Ja9ISkPDFGQ_GDBQzElDfxZnJ9idV7rlT-9enyy3nJ1Yp5eVHINSIPuRDi-EuxsUO3GfX2VlTBFv4Po9PrBWGyvTSbAg24b3y0rv_jnOtcAG9kVwMwsUHCGK5WrAQw2K2ThtlRQfusbUXl1WTigFXy5CvV9Abufhdluc-FqABirwgJfDg0Q5G4LmQL70AOBS0UH0elgqwRBu-k_2utiNi-21BSnAHFozBrGU_zFfUziZX_2rRlUeEXNR7r5T7NEY9qwVjb1x6e7zoCEIfpyDxpn0BpRTyyyI)]ng/L to µg/LWater, Soil, Geological SamplesExtremely high sensitivity, multi-element capability
ICP-OESµg/L to mg/L[ researchgate.net(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFbu4GXe9HuMT_wkZ7Nz7pAjpS7R_3ABy4_LTGy3x5C9CkOBZJim-xqnlqDfBWcaPrC0kYpc0nhBth8hts4cII2Qw85Pp-iyCp0SQMCsU1OC0BEn9pdnMeile17hFWtLfjFZL53I3TE8P5GCAYnYgaZqlMJWaSV8tzpzbmZgvYQbk2vI-Zj8655W4RAbRgg2g6dcFsEAg-oo3Maam5G1qE556qae9avhLGuANAmDJr9TYouY9dSYeNvXFtycTHb7MUMrPTQEUygX-3avwuObNn7rdugLA%3D%3D)][ amecj.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEQT8pOgzscyzDE44rDnKWzUqfHmXv17GnnGS1xU6SFlZv-30OL2P2_Sz9g74OU9CLXYP-YsKOOMCUldNzyy3GopvsoSm5I4dTa1hWIijy_kuzQWuOn6nTOcChnRtvA1ys%3D)]µg/L to mg/LWater, Soil, Geological SamplesRobustness for high-matrix samples, multi-element capability
UV-Vis Spectrophotometry (with CAS)~0.05 mg/L[ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGD4sd-hjdQcax0qSiDMR71f62tu5fQbDNelJqIey0WuPPqXjBYPqEAJhyKEOrNUoUKBnh1d3oYUwjImdHcOYgVZ73lN5gmqxcxGksMFJgKzUZlPJbbk2dF2RsSiyQL0F8EBUY%3D)][ narod.ru(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG9cZj-yGGOVYP6cg-XmkLIOrMzsOYUhXQXzDyjAI6wv1L47dJ6Ua8WaB29oZSXPFC8OAxNg47PU12BTJLdXawFfU08XoAVZGC-z_oHm7TGhR3Gd39h37qf7LEX32h4UurrK_lXfhp1DehKGGg%3D)]0.05 - 2 mg/L[ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGD4sd-hjdQcax0qSiDMR71f62tu5fQbDNelJqIey0WuPPqXjBYPqEAJhyKEOrNUoUKBnh1d3oYUwjImdHcOYgVZ73lN5gmqxcxGksMFJgKzUZlPJbbk2dF2RsSiyQL0F8EBUY%3D)][ narod.ru(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG9cZj-yGGOVYP6cg-XmkLIOrMzsOYUhXQXzDyjAI6wv1L47dJ6Ua8WaB29oZSXPFC8OAxNg47PU12BTJLdXawFfU08XoAVZGC-z_oHm7TGhR3Gd39h37qf7LEX32h4UurrK_lXfhp1DehKGGg%3D)]WaterCost-effective, simple instrumentation
Differential Pulse Voltammetry (DPV)2.25 mg/L[ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH7HWQZUB7T8ZotZ11brOo-mPGKGu1b38xRt3XRSxzp9MrTBlRVpAvyaLZ0s9CoINpaWb_psgz3CEFZwDZqzN75sR1lWajQ9W9zzfpQSV6wWLiDceFfrpGgs2plHTjCcAStMNZua2N3hOA4zQ%3D%3D)][ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG7YO4KYxP8bdah-tgZ6YoTNx96nJzjZA-1DF3CYBt4Lm-1-DRCKw40T23HhhyEkUSk8x8K1DvY0Fg4nkCI0cigtxQXRra-8kBOu67va0FpfYKpnOT8PWhFmV0jrhj5tGtm0V4%3D)][ researchgate.net(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGP3OzsEo3vNG0FDrx8LdX9x7Kj10uxvRsfHrZfwbGxUYg7PAQKqTDuf9uFOy0FlzyXfCklHhZL6zj2GbLqPP8rJYSn5hDRfDPbkAfD97WpxkSUJUxo7LnUxf3naSh-uYfzO9P7AirmfSatPbKD5ytsbcatbBZ2tSK0KYhMKPUxRiTnmYmDAjOgSQa7iKChsZ1JjXiyGo9xtgeMWnOqRFLteQVo0aPKpwXIjFIK6YjzZh7-E15V96HOxqBZiqs6WUWQRt7a7yGc8JC2wv0jzo2gQ4E7IH71l9H2LQKH8QbAo1KZiMOpq3LE48DhMJXsa5o4nbUjMW8D8rPlE3j_jyfW5809Ycit4JxgLDbw0uIjZvIjvoOLkbB6lw8%3D)]7.50 - 40 mg/L (Quantitation Range)[ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH7HWQZUB7T8ZotZ11brOo-mPGKGu1b38xRt3XRSxzp9MrTBlRVpAvyaLZ0s9CoINpaWb_psgz3CEFZwDZqzN75sR1lWajQ9W9zzfpQSV6wWLiDceFfrpGgs2plHTjCcAStMNZua2N3hOA4zQ%3D%3D)][ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG7YO4KYxP8bdah-tgZ6YoTNx96nJzjZA-1DF3CYBt4Lm-1-DRCKw40T23HhhyEkUSk8x8K1DvY0Fg4nkCI0cigtxQXRra-8kBOu67va0FpfYKpnOT8PWhFmV0jrhj5tGtm0V4%3D)][ researchgate.net(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGP3OzsEo3vNG0FDrx8LdX9x7Kj10uxvRsfHrZfwbGxUYg7PAQKqTDuf9uFOy0FlzyXfCklHhZL6zj2GbLqPP8rJYSn5hDRfDPbkAfD97WpxkSUJUxo7LnUxf3naSh-uYfzO9P7AirmfSatPbKD5ytsbcatbBZ2tSK0KYhMKPUxRiTnmYmDAjOgSQa7iKChsZ1JjXiyGo9xtgeMWnOqRFLteQVo0aPKpwXIjFIK6YjzZh7-E15V96HOxqBZiqs6WUWQRt7a7yGc8JC2wv0jzo2gQ4E7IH71l9H2LQKH8QbAo1KZiMOpq3LE48DhMJXsa5o4nbUjMW8D8rPlE3j_jyfW5809Ycit4JxgLDbw0uIjZvIjvoOLkbB6lw8%3D)]Water, Organic SolventsPotential for portability and on-site analysis

Table 3: Potential Interferences and Mitigation Strategies


MethodologyPotential InterferencesMitigation Strategy
ICP-MSIsobaric overlaps (e.g., ¹⁵⁰Nd on ¹⁵⁰Sm), oxide and doubly-charged ions from matrix[ analytik-jena.ru(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEK0B2YeAFEAoZ7eNexH5LG1jRUp9YbP14PHdrBrjN_e1uBo7uuBPnFPwuhwYg7cQZobM06ujOlHkkI24gPBc9IRhPj5XM9LHRbkAblYxQ1SzbA1D-pi9BeAl3PG18W5Qc6ZO46EtgZM2Eg3ZnRreKHHST0qiUMfZx_LD2Ic2vhcW7Cegx1ECWHVrRASQU_RKMH44JvSfOEtoCaaqFmlxSwJhjM8pT_NJHnT9R4BmHsyktVlChgx46tVQlpss3AorZR)][ spectroscopyonline.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGwPnlxhk-fidmHzSmhKhNiXCpIJCt6zzht9JZDkE2Pt3ROqiX5w90KMohtAZD9nvXdEWjGf3FUFvKA6FfurW-rNDZCLMhZepS2vJNIW7VxpmWz2qW2IkEXqtJ4vCoxwQK7rzBsaiWwgTpQY-YqiWfDOgBHk4b4FbGuMXtn3aZcfg32HcFOcsgBymim73ZID_D8S-Fa4xsZLCOEDghyYPjUAnyiBKqhmdzjLTZw4Ru_Ak2_zGoq2FUcH6r3f5jV59rhBZg9hafc2e2lDD9r4w5_aMATtDaoFOiPZvhkaqs6B792QxIxbeirp18YZ5x9DnxMW8M2swTQqBk4uFFszPhizfwp0bRH-OmdGhwSWKiP)]Use of collision/reaction cells, selection of alternative isotopes, mathematical correction equations, matrix separation[ analytik-jena.ru(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEK0B2YeAFEAoZ7eNexH5LG1jRUp9YbP14PHdrBrjN_e1uBo7uuBPnFPwuhwYg7cQZobM06ujOlHkkI24gPBc9IRhPj5XM9LHRbkAblYxQ1SzbA1D-pi9BeAl3PG18W5Qc6ZO46EtgZM2Eg3ZnRreKHHST0qiUMfZx_LD2Ic2vhcW7Cegx1ECWHVrRASQU_RKMH44JvSfOEtoCaaqFmlxSwJhjM8pT_NJHnT9R4BmHsyktVlChgx46tVQlpss3AorZR)]
ICP-OESSpectral interferences (overlapping emission lines from other elements)High-resolution spectrometers, selection of alternative analytical lines, inter-element correction (IEC)
UV-Vis SpectrophotometryOther metal ions that form colored complexes with the reagent (e.g., Fe³⁺, Al³⁺, Cu²⁺)[ narod.ru(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG9cZj-yGGOVYP6cg-XmkLIOrMzsOYUhXQXzDyjAI6wv1L47dJ6Ua8WaB29oZSXPFC8OAxNg47PU12BTJLdXawFfU08XoAVZGC-z_oHm7TGhR3Gd39h37qf7LEX32h4UurrK_lXfhp1DehKGGg%3D)]Use of masking agents (e.g., EDTA, thiourea) to selectively bind interfering ions, pH adjustment[ narod.ru(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG9cZj-yGGOVYP6cg-XmkLIOrMzsOYUhXQXzDyjAI6wv1L47dJ6Ua8WaB29oZSXPFC8OAxNg47PU12BTJLdXawFfU08XoAVZGC-z_oHm7TGhR3Gd39h37qf7LEX32h4UurrK_lXfhp1DehKGGg%3D)]
Differential Pulse Voltammetry (DPV)Other electroactive species with similar reduction potentials, adsorption of organic matter on the electrode surfaceCareful selection of supporting electrolyte and pH, use of stripping techniques, electrode modification

Advanced Applications and Research Perspectives

Catalytic Properties of Samarium(III) Sulfate (B86663) Complexes

Samarium(III) compounds are recognized for their catalytic activity, which stems from the Lewis acidic nature of the Sm³⁺ ion. The high oxophilicity of samarium allows it to coordinate with oxygen-containing functional groups, activating them for various organic transformations. While extensive research has focused on samarium(II) iodide (SmI₂) and samarium(III) triflate (Sm(OTf)₃) in redox reactions and as Lewis acid catalysts, samarium(III) sulfate also possesses catalytic potential. mdpi.comresearchgate.netorganic-chemistry.org

Commercially, both anhydrous and hydrated forms of samarium(III) sulfate are supplied as reagents suitable for catalytic applications. sigmaaldrich.comsigmaaldrich.com The Sm³⁺ ion in sulfate complexes can function as a Lewis acid to catalyze a range of reactions. Lewis acid catalysis is fundamental to many carbon-carbon bond-forming reactions, such as Friedel-Crafts alkylations and acylations, aldol condensations, and Diels-Alder reactions. wikipedia.orgnih.gov In these processes, the catalyst activates a reactant, making it more electrophilic and susceptible to nucleophilic attack.

Although specific examples detailing the use of samarium(III) sulfate as a catalyst are less documented in the literature compared to its iodide and triflate counterparts, its inherent properties as a stable, solid samarium(III) salt make it a candidate for heterogeneous catalysis. The development of robust and efficient catalytic systems using various samarium reagents is an ongoing area of research, with a focus on creating more cost-effective and environmentally benign reaction protocols. mdpi.com

Precursors for the Synthesis of Advanced Samarium-Containing Materials

One of the most significant applications of samarium(III) sulfate hydrate (B1144303) is its role as a stable and reliable precursor for synthesizing other advanced samarium-containing materials, notably oxides and oxysulfides.

Samarium(III) Oxide (Sm₂O₃)

Samarium(III) oxide is a technologically important material with applications in optical glass, neutron absorption in nuclear reactors, and catalysis. mdpi.com A common and straightforward method for the preparation of Sm₂O₃ is the thermal decomposition of samarium salts, including samarium(III) sulfate. mdpi.comacs.org The process involves heating the sulfate salt to high temperatures, leading to the evolution of sulfur oxides and the formation of the corresponding samarium oxide. Research has shown that the decomposition of rare earth sulfates in the atmosphere typically proceeds through an intermediate oxysulfate phase before the final oxide is formed. acs.orgresearchgate.net

The reaction can be summarized as: Sm₂(SO₄)₃ → Sm₂O₃ + 3SO₃

Samarium Oxysulfides (Sm₂O₂S) and Oxysulfates (Sm₂O₂SO₄)

Samarium oxysulfides are valuable as host lattices for phosphors and luminescent materials. Samarium(III) sulfate is a key starting material for the synthesis of these compounds. For instance, samarium oxysulfide (Sm₂O₂S) can be obtained through the high-temperature reduction of samarium(III) sulfate in a hydrogen atmosphere. gu.se

Furthermore, the oxidation of samarium oxysulfide can be precisely controlled to yield samarium oxysulfate (Sm₂O₂SO₄), a compound that is itself a subject of research for its structural, thermal, and luminescent properties. sigmaaldrich.comgu.se This demonstrates the versatility of samarium(III) sulfate as a precursor, allowing for the synthesis of a family of related sulfur and oxygen-containing samarium compounds.

The synthesis pathways are summarized in the table below:

Target MaterialSynthesis MethodPrecursorKey Condition
Samarium(III) Oxide (Sm₂O₃)Thermal DecompositionSamarium(III) SulfateHigh Temperature
Samarium Oxysulfide (Sm₂O₂S)ReductionSamarium(III) SulfateHydrogen Atmosphere (e.g., 700 °C)
Samarium Oxysulfate (Sm₂O₂SO₄)OxidationSamarium OxysulfideAir/Oxygen Atmosphere (e.g., 600-1000 °C)

Fundamental Research in Luminescent Materials

The unique electronic configuration of the samarium(III) ion, with its partially filled 4f shell, gives rise to characteristic luminescent properties. The f-f electronic transitions are responsible for sharp emission peaks, making Sm³⁺-doped materials excellent candidates for phosphors, lasers, and other optical applications. researchgate.net Samarium compounds typically exhibit a strong reddish-orange luminescence.

Samarium(III) sulfate and its derivatives are integral to fundamental research in this area.

Host Lattices for Phosphors : The sulfate anion provides a suitable crystal lattice environment (a host matrix) for doping with luminescent Sm³⁺ ions. Research has been conducted on the radio-photoluminescence properties of samarium-doped alkaline earth sulfates, such as CaSO₄, SrSO₄, and BaSO₄. wikipedia.org These materials show luminescence upon X-ray irradiation, with intensities that increase with the radiation dose, indicating potential applications in radiation measurement. wikipedia.org Similarly, Sm³⁺-doped sodium alkaline-earth sulfate phosphors have been investigated as potential orange and red-emitting materials for white LEDs.

Luminescence of Derivatives : Materials synthesized from samarium(III) sulfate precursors often inherit or feature enhanced luminescent properties. Samarium oxysulfate (Sm₂O₂SO₄), which is produced from samarium sulfate via an oxysulfide intermediate, exhibits characteristic Sm³⁺ luminescence. sigmaaldrich.comgu.se Its emission spectrum shows three main bands corresponding to transitions from the excited ⁴G₅/₂ state to the lower energy ⁶H₅/₂, ⁶H₇/₂, and ⁶H₉/₂ multiplets. sigmaaldrich.comnih.gov

Mechanoluminescence : Recent studies have explored the mechanoluminescence of samarium(III) sulfate crystals. This phenomenon, where light is emitted in response to mechanical stimulation such as ultrasonic activation, opens up new avenues for applications in stress sensing and imaging.

The primary electronic transitions responsible for the characteristic orange-red emission in Sm³⁺ ions are detailed below:

TransitionWavelength RegionObserved Color
⁴G₅/₂ → ⁶H₅/₂~565 nmGreen-Yellow
⁴G₅/₂ → ⁶H₇/₂~600 nmOrange
⁴G₅/₂ → ⁶H₉/₂~645 nmRed

The strong emission in the orange-red region makes samarium-based materials, often derived from sulfate precursors, highly valuable for developing high-quality display devices and solid-state lighting.

Conclusion

Summary of Key Academic Research Findings on Samarium(III) Sulfate (B86663) Hydrate (B1144303)

Academic research has provided significant insights into the fundamental properties and behaviors of samarium(III) sulfate hydrate. Studies on its thermal decomposition have revealed that, under atmospheric conditions, the compound breaks down to its corresponding oxide via the formation of a stable oxysulfate intermediate. iaea.orgresearchgate.net The temperature at which this decomposition begins is lower in a vacuum compared to atmospheric pressure. iaea.orgresearchgate.net

Investigations into the crystal structure have also been a key area of research. While the octahydrate (Sm₂(SO₄)₃·8H₂O) is the common form, detailed crystallographic studies have been published on related structures. For instance, samarium(III) sulfate pentahydrate, Sm₂(SO₄)₃(H₂O)₅, has been characterized as having a monoclinic crystal system. researchgate.net Furthermore, research into solvothermally synthesized organic amine-templated samarium sulfates has demonstrated the creation of novel structures with varying dimensionalities, from 1D chains to 3D porous frameworks. rsc.org

The thermochemical properties have been explored, with early studies measuring the heats of solution to determine the heats of formation for samarium compounds. The heat of hydration for samarium(III) sulfate has been quantified, contributing to the fundamental thermodynamic understanding of this compound. osti.gov Additionally, research has highlighted the luminescent properties of samarium sulfate structures. One study revealed that certain organically templated samarium sulfate compounds exhibit strong luminescence in the orange light region, suggesting their potential as fluorescent materials. rsc.org

Reiteration of this compound's Importance in Chemical Sciences

This compound holds a significant position in the chemical sciences due to its versatility as both a precursor and a functional material. Its primary role is as a key intermediate in the synthesis of other samarium compounds and the preparation of high-purity samarium-based materials. heegermaterials.com As a moderately water- and acid-soluble source of samarium ions, it is a convenient starting material for various chemical reactions and processes. americanelements.comfuncmater.com

The compound is integral to the field of materials science. It has established applications in the manufacturing of specialty glass, phosphors, and as a dopant in solid-state lasers. heegermaterials.comfuncmater.comottokemi.com Its dielectric properties are also of scientific interest. ottokemi.com Furthermore, samarium(III) sulfate is used in the production of catalysts, including those for petroleum and environmental protection applications, highlighting its role in promoting efficient and cleaner chemical transformations. heegermaterials.com Its utility as a chemical reagent and its contribution to the development of advanced materials underscore its continued importance in both laboratory research and industrial applications. heegermaterials.comaemree.com

Future Research Directions

Exploration of Novel Synthesis Pathways and Crystal Growth Techniques

While traditional synthesis methods for samarium(III) sulfate (B86663) hydrate (B1144303), such as evaporation from aqueous solution, are well-established, future research will likely focus on developing more controlled and efficient pathways to produce materials with tailored properties. reddit.com The exploration of non-conventional synthesis techniques is crucial for controlling crystal size, morphology, and purity, which in turn influence the material's performance in various applications.

Promising avenues for investigation include:

Hydrothermal and Solvothermal Synthesis: These methods, which involve crystallization from a heated and pressurized solution, offer excellent control over particle size, shape, and crystallinity. ias.ac.in Investigating the synthesis of samarium(III) sulfate hydrate under hydrothermal conditions could lead to the formation of novel crystalline phases or materials with enhanced thermal stability. nsf.govresearchgate.net The use of structure-directing agents or co-solvents in these processes could further refine the resulting crystal architecture. ias.ac.in

Microwave-Assisted Synthesis: This technique utilizes microwave radiation to rapidly and uniformly heat the reaction mixture, often leading to dramatically reduced reaction times and improved energy efficiency compared to conventional heating. researchgate.netnih.gov Applying microwave-assisted methods to the synthesis of this compound could enable high-throughput production of nanoparticles with a narrow size distribution. mdpi.comosti.gov

Sonochemical Synthesis: This approach uses high-intensity ultrasound to induce acoustic cavitation, creating localized hot spots with extreme temperatures and pressures. wikipedia.orghielscher.com These conditions can drive unique chemical reactions and lead to the formation of nanostructured materials with high surface areas and novel morphologies. researchgate.netnih.gov Exploring the sonochemical synthesis of this compound could yield nanocrystals or amorphous phases with distinct reactive properties. rsc.org

For crystal growth, techniques beyond simple evaporation, such as slow cooling, temperature gradient methods, and gel growth, could be employed to produce large, high-quality single crystals suitable for detailed structural and physical property analysis. acadpubl.eu

Table 1: Comparison of Novel Synthesis Pathways for this compound

Synthesis MethodTypical Reaction ConditionsKey AdvantagesPotential Outcomes for Sm₂(SO₄)₃·nH₂O
Hydrothermal/SolvothermalHigh Temperature (100-250°C), High PressureHigh crystallinity, control over morphology, potential for novel phases. ias.ac.innsf.govWell-defined crystals, new hydrated polymorphs, tailored particle sizes.
Microwave-AssistedRapid Heating, Shorter Reaction Times (minutes vs. hours)Increased reaction speed, energy efficiency, uniform particle heating. nih.govmdpi.comNanoparticles with narrow size distribution, rapid synthesis for screening.
SonochemicalHigh-intensity Ultrasound, Ambient Temperature/PressureFormation of nanostructures, enhanced reactivity, green chemistry approach. nih.govrsc.orgAmorphous nanoparticles, high-surface-area materials, unique morphologies.

In-depth Studies on Behavior under Extreme Pressure and Temperature Conditions

Understanding the response of this compound to extreme conditions is critical for its potential use in high-temperature applications and for comprehending its role in geochemical processes. Research in this area should focus on systematically mapping its phase diagram and decomposition pathways.

The thermal decomposition of rare-earth sulfate hydrates, including samarium(III) sulfate, typically proceeds through a series of dehydration steps, followed by the formation of an intermediate oxysulfate (Sm₂O₂SO₄), and finally, the corresponding oxide (Sm₂O₃) at very high temperatures. researchgate.netiaea.org While the general pathway is known, detailed kinetic studies and precise determination of intermediate phases under various atmospheric conditions (e.g., inert, oxidizing, vacuum) are still required. researchgate.netosti.gov

Furthermore, the behavior of this compound under high pressure is a largely unexplored frontier. High-pressure studies, utilizing techniques like diamond anvil cells, could reveal pressure-induced phase transitions, changes in the coordination environment of the samarium ion, and alterations in the hydration state. Such investigations are fundamental to materials science and could provide insights into the behavior of hydrated minerals in deep-earth environments.

Table 2: General Thermal Decomposition Stages of Selected Rare Earth Sulfate Hydrates

CompoundInitial Dehydration Range (°C)Anhydrous Sulfate Formation (°C)Decomposition to OxysulfateFinal Oxide Formation
La₂(SO₄)₃·nH₂O~40-110> 200YesLa₂O₃
Ce₂(SO₄)₃·nH₂O~40-110> 200YesCeO₂
Sm₂(SO₄)₃·nH₂O~40-110> 250Yes (Sm₂O₂SO₄) researchgate.netSm₂O₃ researchgate.net
Y₂(SO₄)₃·nH₂O~40-110> 295YesY₂O₃

Application of Advanced In-Situ Characterization Techniques

To gain a deeper mechanistic understanding of the synthesis, transformation, and decomposition processes of this compound, the application of advanced in-situ characterization techniques is essential. These methods allow for real-time observation of chemical and structural changes as they occur, providing insights that are unattainable through conventional ex-situ analysis.

Future research should prioritize the use of:

In-situ X-ray Diffraction (XRD): By performing XRD measurements directly on a sample as it is being heated or undergoing a reaction, researchers can track phase transformations, identify transient intermediate species, and determine reaction kinetics. mdpi.com This would be invaluable for studying the precise sequence of dehydration in this compound and for monitoring the crystallization process during hydrothermal or microwave-assisted synthesis. researchgate.netmdpi.comunipd.it

In-situ Raman Spectroscopy: This technique is highly sensitive to changes in vibrational modes, making it ideal for probing the coordination environment of the sulfate ions and the water molecules within the crystal lattice. nih.gov In-situ Raman spectroscopy can be used to monitor the synthesis of lanthanide complexes and to detect subtle structural changes during phase transitions or dehydration processes under controlled temperature and atmospheric conditions. mit.edumit.edu

The data obtained from these in-situ methods can provide a dynamic picture of the material's behavior, which is crucial for optimizing synthesis protocols and understanding its stability under various operational conditions.

Table 3: Advantages of In-Situ Characterization for Studying this compound

TechniqueInformation GainedApplication Area
In-situ XRDReal-time phase identification, crystal structure evolution, reaction kinetics. mdpi.comMonitoring thermal decomposition, dehydration pathways, and crystallization during synthesis. researchgate.net
In-situ Raman SpectroscopyChanges in chemical bonding, molecular structure, and lattice vibrations. nih.govStudying hydration/dehydration mechanisms, identifying surface species, and monitoring solid-state reactions. mit.edu

Further Development of Predictive Computational Models

Computational modeling provides a powerful tool for predicting the properties of materials and guiding experimental research. For this compound, the development of robust computational models can accelerate the discovery of new structures and provide fundamental insights into its chemical behavior.

Key areas for computational research include:

Density Functional Theory (DFT): DFT calculations can be used to predict the crystal structures of different hydrates of samarium(III) sulfate, their relative thermodynamic stabilities, and their electronic properties. osti.gov Such calculations can help elucidate the geometries of hydrated sulfate clusters and the nature of the interaction between the samarium ion, sulfate anions, and water molecules. researchgate.netijpsat.org DFT is also instrumental in calculating the formation energies of various lanthanide compounds, which can guide synthesis efforts. osti.gov

Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of the hydrated samarium(III) ion in aqueous solution, providing detailed information about its coordination number and the structure and dynamics of its hydration shells. nih.gov This is crucial for understanding the initial stages of crystallization and the behavior of the compound in aqueous environments. Computational studies on lanthanide hydration have shown that the preferred hydration number can vary, and MD simulations can help clarify this for samarium. rsc.org

By combining these computational approaches, researchers can build a comprehensive theoretical framework for understanding and predicting the properties of this compound, from the atomic scale to bulk behavior.

Table 4: Predictive Capabilities of Computational Models for this compound

Computational MethodPredicted PropertiesScientific Value
Density Functional Theory (DFT)Crystal structure, thermodynamic stability, formation energies, electronic band structure. osti.govijpsat.orgGuiding synthesis of stable phases, understanding chemical bonding, interpreting spectroscopic data.
Molecular Dynamics (MD)Hydration structure and dynamics, coordination numbers, diffusion coefficients. nih.govUnderstanding behavior in aqueous solution, modeling crystallization processes, predicting transport properties.

Comprehensive Environmental Speciation Studies in Complex, Multi-component Matrices

With the increasing use of rare-earth elements in technology, understanding their environmental fate and transport is of growing importance. wlu.cawlu.ca Samarium, upon entering the environment, will interact with a variety of natural components, which will dictate its mobility and bioavailability. oup.com

Future research must focus on:

Interaction with Soil Components: Studies have shown that samarium tends to adhere strongly to soil particles, with its mobility being highly dependent on soil type (e.g., sand vs. clay), pH, and organic matter content. hpschapters.orgnih.govresearchgate.net Further research is needed to quantify the sorption and desorption behavior of samarium(III) sulfate in a wider range of soil types and to identify the primary binding phases (e.g., clay minerals, carbonates, organic matter). nih.govub.edu

Aqueous Speciation: In natural waters, the samarium(III) ion does not exist as a simple hydrated ion. It forms complexes with inorganic ligands (e.g., carbonate, hydroxide) and natural organic matter, such as humic and fulvic acids. wlu.caoup.com These complexation reactions significantly reduce the concentration of the free Sm³⁺ ion, thereby affecting its bioavailability and toxicity to aquatic organisms. oup.com Spectrophotometric studies have also shown that samarium forms chloride complexes at elevated temperatures, which is relevant for understanding its mobility in hydrothermal systems. researchgate.net Comprehensive studies are needed to develop thermodynamic models that can accurately predict samarium speciation across a range of environmentally relevant conditions.

These studies are crucial for developing accurate environmental risk assessments and for understanding the biogeochemical cycling of samarium.

Table 5: Factors Influencing the Environmental Speciation and Mobility of Samarium

Environmental CompartmentKey Influencing FactorEffect on Samarium
Soil/SedimentpHGoverns surface charge of soil particles and solubility of samarium minerals. nih.gov
Organic MatterForms strong complexes with samarium, reducing mobility. nih.govresearchgate.net
Clay ContentHigh adsorption capacity for samarium, leading to low mobility. hpschapters.orgwikiwand.com
Aqueous SystemsNatural Organic Matter (NOM)Complexation with humic and fulvic acids significantly reduces free Sm³⁺ concentration. oup.com
Inorganic Ligands (e.g., CO₃²⁻, Cl⁻)Formation of aqueous complexes affects solubility and transport. wlu.caresearchgate.net

Q & A

Q. Table 1. Common Characterization Techniques for this compound

TechniqueApplicationKey Parameters
TGA/DSCQuantify hydration waterHeating rate: 10°C/min, N₂ atmosphere
XRDConfirm crystal structureCu-Kα radiation (λ = 1.5406 Å)
ICP-OESPurity analysisDetection limit: <1 ppm for Sm³⁺
FTIRIdentify sulfate and hydroxyl groupsSpectral range: 4000–400 cm⁻¹

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.